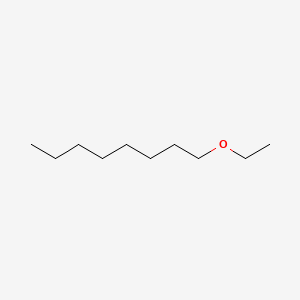

1-Ethoxyoctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

929-61-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

1-ethoxyoctane |

InChI |

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10-11-4-2/h3-10H2,1-2H3 |

InChI Key |

WJVJBXHEMGVIMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Ethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-ethoxyoctane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for its synthesis and property determination, and includes a logical relationship diagram for a clear understanding of the informational hierarchy.

Core Chemical and Physical Properties

This compound, also known as ethyl octyl ether, is a simple ether with the chemical formula C10H22O.[1] It is a colorless liquid with applications as a solvent and potentially as an intermediate in various chemical syntheses. A thorough understanding of its physical and chemical characteristics is paramount for its effective and safe utilization in a laboratory or industrial setting.

Identification and Nomenclature

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl octyl ether, Ethyl n-octyl ether |

| CAS Number | 929-61-3[1] |

| Molecular Formula | C10H22O[1] |

| IUPAC Name | This compound |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value |

| Molecular Weight | 158.28 g/mol [2] |

| Boiling Point | 186.7 °C at 760 mmHg[1] |

| Melting Point | 12.5 °C[1] |

| Density | 0.791 g/cm³[1] |

| Flash Point | 56.9 °C[1] |

| Vapor Pressure | 0.899 mmHg at 25 °C[1] |

| Refractive Index | 1.415[1] |

| Solubility | Soluble in organic solvents. Ethers with up to 3 carbon atoms are soluble in water due to hydrogen bond formation with water molecules; however, the solubility of this compound in water is expected to be low due to the long alkyl chain. |

| LogP (Octanol-Water Partition Coefficient) | 3.38340[1] |

Computed Molecular Properties

These properties are calculated based on the molecular structure of this compound and are useful for computational modeling and predicting its behavior in various systems.

| Property | Value |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 8[1] |

| Exact Mass | 158.167065 g/mol |

| Topological Polar Surface Area | 9.23 Ų |

| Heavy Atom Count | 11[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide. For the synthesis of this compound, 1-octanol (B28484) is deprotonated to form the octoxide anion, which then reacts with an ethyl halide.

Materials and Reagents:

-

1-Octanol

-

Sodium hydride (NaH) or another strong base

-

Ethyl iodide or ethyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether as solvent

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

-

Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add 1-octanol (1.0 equivalent) dissolved in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium octoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.1 equivalents) dropwise to the stirred solution of the alkoxide.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to obtain the pure product.

Determination of Physical Properties

The physical properties of this compound are determined using standardized test methods to ensure accuracy and reproducibility.

-

Boiling Point (OECD Guideline 103): The boiling point is determined using methods such as ebulliometry, the dynamic method, or distillation.[3][4][5][6][7] The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.[3][4][5][6][7] Differential Scanning Calorimetry (DSC) can also be used, where the sample and a reference are subjected to a controlled temperature program, and the phase transition is detected as a change in heat flow.[6]

-

Melting Point (OECD Guideline 102): For substances that are solid at room temperature, the melting point is determined by methods such as the capillary tube method or DSC. The temperature at which the substance transitions from a solid to a liquid state is recorded.

-

Density (Gravimetric Buoyancy Method): The density of a liquid can be determined using the gravimetric buoyancy method based on Archimedes' principle.[8] A sinker of known volume is weighed in air and then in the liquid.[8] The density is calculated from the difference in these weights. Alternatively, the mass of a known volume of the liquid can be measured using a pycnometer or a graduated cylinder and a balance.[9][10][11][12]

-

Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester): The flash point is determined using a Pensky-Martens closed-cup apparatus.[1][13][14][15][16] A sample of this compound is heated at a controlled rate while being stirred.[1][13][14][15][16] An ignition source is periodically applied to the vapors in the closed cup.[1][13][14][15][16] The flash point is the lowest temperature at which the vapors ignite.[13]

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship of the information presented in this guide, from the fundamental identification of this compound to its detailed properties and the methods used for their determination.

Caption: Information hierarchy for this compound.

References

- 1. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. m.youtube.com [m.youtube.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. ASTM D93 - Flash Point Test - Situ Biosciences [situbiosciences.com]

- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 15. precisionlubrication.com [precisionlubrication.com]

- 16. delltech.com [delltech.com]

In-Depth Technical Guide to 1-Ethoxyoctane (CAS 929-61-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethoxyoctane, a long-chain aliphatic ether. The information presented herein is intended to support research, development, and application activities by providing detailed data on its chemical and physical properties, a robust synthesis protocol, and an exploration of its utility in scientific and pharmaceutical contexts.

Chemical and Physical Properties

This compound, also known as ethyl octyl ether, is a colorless liquid with the chemical formula C₁₀H₂₂O.[1][2][3] Its properties are summarized in the tables below, providing a ready reference for experimental design and process development.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 929-61-3 | [1][2][3] |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Melting Point | 12.5 °C | [1] |

| Boiling Point | 186.7 °C at 760 mmHg | [1] |

| Density | 0.791 g/cm³ | [1] |

| Refractive Index | 1.415 | [1] |

| Flash Point | 56.9 °C | [1] |

| Vapor Pressure | 0.899 mmHg at 25°C | [1] |

Table 2: Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following are key spectral features:

| Spectroscopic Technique | Key Features and Expected Signals | Reference(s) |

| ¹H NMR Spectroscopy | Protons on the carbon adjacent to the ether oxygen are expected in the 3.4-4.5 ppm region. | [4] |

| ¹³C NMR Spectroscopy | Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. | [4] |

| Infrared (IR) Spectroscopy | A strong C-O stretching vibration is expected between 1000 and 1300 cm⁻¹. | [4] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 158. Common fragmentation patterns for ethers include alpha-cleavage. | [5] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and versatile method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[6][7][8]

Reaction Principle

The synthesis involves two main steps:

-

Deprotonation of 1-octanol (B28484): A strong base is used to deprotonate the hydroxyl group of 1-octanol, forming the more nucleophilic octoxide anion.

-

Nucleophilic Substitution: The octoxide anion then attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the ether linkage.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[7][8]

Materials and Reagents:

-

1-Octanol (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or sodium metal (Na)

-

Ethyl bromide (EtBr) or Ethyl iodide (EtI)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) as the solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation:

-

Under an inert atmosphere (e.g., argon or nitrogen), add 1-octanol (1.0 eq) to a dry round-bottom flask containing a magnetic stir bar.

-

Add anhydrous THF or Et₂O.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 eq) portion-wise. Exercise caution as hydrogen gas will evolve.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium octoxide.

-

-

Ether Synthesis:

-

Cool the sodium octoxide solution back to 0 °C.

-

Add ethyl bromide or ethyl iodide (1.1 eq) dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to yield the pure product.

-

Applications in Research and Drug Development

While this compound is not known to be involved in any biological signaling pathways, its properties as a non-polar, aprotic solvent make it relevant in the broader context of organic synthesis and pharmaceutical development.[9][10][11][12]

Ethers are widely used as solvents in the pharmaceutical industry for several reasons:[9][10]

-

Inertness: Their low reactivity prevents them from interfering with many chemical reactions.[9]

-

Solvating Ability: They can dissolve a wide range of non-polar and moderately polar organic compounds.[9][10]

-

Low Boiling Points (for smaller ethers): This facilitates their removal after a reaction.[9]

The long alkyl chain of this compound imparts a higher degree of lipophilicity compared to shorter-chain ethers like diethyl ether or THF. This property can be advantageous in specific applications:

-

Solvent for Lipophilic Compounds: It can serve as an effective solvent for highly non-polar substrates and reagents used in the synthesis of complex drug molecules.

-

High-Temperature Reactions: Its relatively high boiling point makes it suitable for reactions that require elevated temperatures where more volatile ethers would evaporate.

-

Extraction Solvent: It can be used in the extraction and purification of lipophilic active pharmaceutical ingredients (APIs) from reaction mixtures or natural products.[12]

The choice of a solvent is a critical parameter in process chemistry and drug development, influencing reaction rates, yields, and impurity profiles. The logical workflow for selecting an appropriate ether solvent is illustrated below.

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the Williamson ether synthesis of this compound.

Diagram 2: Logical Workflow for Ether Solvent Selection

Caption: Decision workflow for selecting an appropriate ether solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable aliphatic ether with well-defined physical and chemical properties. Its synthesis is readily achievable through the robust Williamson ether synthesis. While not a direct participant in biological signaling, its role as a non-polar, aprotic, and high-boiling solvent makes it a useful tool in the repertoire of chemists in research and drug development, particularly for reactions involving lipophilic substrates at elevated temperatures. The data and protocols provided in this guide are intended to facilitate its effective and safe use in a laboratory setting.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H22O | CID 94664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 929-61-3 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. labinsights.nl [labinsights.nl]

- 10. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 11. globalpharmatek.com [globalpharmatek.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Ethoxyoctane from 1-Octanol and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-ethoxyoctane from 1-octanol (B28484) and ethanol (B145695). The document details the core methodologies, including acid-catalyzed dehydration and the Williamson ether synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways and workflows.

Introduction

This compound, also known as ethyl octyl ether, is a valuable chemical intermediate with applications in various fields, including its potential use as a fuel additive. Its synthesis from readily available starting materials like 1-octanol and ethanol is of significant interest. This guide explores the two principal methods for this conversion, providing the necessary technical details for laboratory-scale synthesis and process optimization.

Synthetic Pathways

Two primary and effective methods for the synthesis of this compound from 1-octanol and ethanol are:

-

Acid-Catalyzed Dehydration: A direct reaction between the two alcohols in the presence of an acid catalyst.

-

Williamson Ether Synthesis: A two-step process involving the formation of an alkoxide from 1-octanol followed by a reaction with an ethyl halide.

Acid-Catalyzed Dehydration

This method involves the direct reaction of 1-octanol and ethanol, typically in the presence of a solid acid catalyst, to produce this compound and water. The reaction is reversible, and the removal of water can drive the equilibrium towards the product.

Reaction Scheme:

Caption: Mechanism of acid-catalyzed etherification.

| Parameter | Value | Catalyst | Reference |

| Temperature Range | 410 - 463 K | Amberlyst 70 | [1] |

| Pressure | 2.5 MPa | Amberlyst 70 | [2] |

| Activation Energy (EOE) | 105 ± 4 kJ/mol | Amberlyst 70 | [2] |

| Activation Energy (DEE) | 100 ± 5 kJ/mol | Amberlyst 70 | [2] |

Side Reactions: The primary side reactions in this process are the self-condensation of ethanol to form diethyl ether (DEE) and the self-condensation of 1-octanol to form di-n-octyl ether (DNOE).[2] The presence of water, a byproduct of the reaction, can also inhibit the reaction rate by competing with the alcohols for active sites on the catalyst.[2][3][4]

This protocol is based on studies using solid acid catalysts like Amberlyst 70.[1][2]

Materials:

-

1-Octanol

-

Ethanol

-

Amberlyst 70 (or other suitable solid acid catalyst)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser, Dean-Stark trap (optional), separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: If required, wash the Amberlyst 70 catalyst with ethanol and dry under vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-octanol and ethanol. A molar excess of ethanol is typically used.

-

Catalyst Addition: Add the Amberlyst 70 catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-15% by weight of the reactants.

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 423 K) and stir vigorously.[2] The reaction can be monitored by gas chromatography (GC) to determine the conversion of 1-octanol and the selectivity to this compound. To drive the reaction to completion, a Dean-Stark trap can be used to remove the water formed.

-

Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature. Filter the catalyst from the reaction mixture.

-

Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any leached acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the drying agent by filtration and concentrate the solution using a rotary evaporator. The crude product can be purified by fractional distillation to obtain pure this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers.[5][6][7] It is an S\textsubscript{N}2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.[5][6][8] For the synthesis of this compound, this can be achieved by reacting sodium octoxide with an ethyl halide.

Reaction Scheme:

Step 1: Formation of the Alkoxide

Step 2: Nucleophilic Substitution

Caption: Williamson ether synthesis pathway.

This is a generalized protocol adaptable for the synthesis of this compound.

Materials:

-

1-Octanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or sodium metal

-

Ethyl bromide or ethyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard glassware for organic synthesis (e.g., three-neck round-bottom flask, condenser, dropping funnel, nitrogen inlet)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place anhydrous 1-octanol and anhydrous THF.

-

Alkoxide Formation: Under a nitrogen atmosphere, slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium octoxide.

-

Nucleophilic Substitution: Slowly add ethyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature. After the addition is complete, the mixture is typically heated to reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Transfer the mixture to a separatory funnel and wash with a saturated aqueous ammonium chloride solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude this compound can be purified by fractional distillation.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

Both acid-catalyzed dehydration and the Williamson ether synthesis are viable methods for the synthesis of this compound from 1-octanol and ethanol. The choice of method may depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the tolerance for potential side products. The acid-catalyzed route offers a more direct approach, while the Williamson synthesis provides a more controlled, stepwise process that can often lead to higher purity products. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and study this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl octyl ether synthesis from 1-octanol and ethanol or diethyl carbonate on acidic ion-exchange resins - TDX (Tesis Doctorals en Xarxa) [tesisenred.net]

- 4. DSpace [diposit.ub.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Ethoxyoctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxyoctane, a diether compound. The information presented herein is essential for the characterization and analysis of this molecule in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl octyl ether |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| CAS Number | 929-61-3 |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.39 | t | 2H | -O-CH₂ -CH₂- |

| 3.38 | q | 2H | -O-CH₂ -CH₃ |

| 1.54 | p | 2H | -O-CH₂-CH₂ - |

| 1.28 | m | 10H | -(CH₂)₅-CH₃ |

| 1.18 | t | 3H | -O-CH₂-CH₃ |

| 0.88 | t | 3H | -(CH₂)₇-CH₃ |

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| 71.0 | -O-C H₂- (octyl) |

| 66.2 | -O-C H₂- (ethyl) |

| 31.9 | -CH₂- |

| 29.8 | -CH₂- |

| 29.5 | -CH₂- |

| 29.3 | -CH₂- |

| 26.3 | -CH₂- |

| 22.7 | -CH₂- |

| 15.2 | -C H₃ (ethyl) |

| 14.1 | -C H₃ (octyl) |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The major IR absorption peaks for this compound are listed below. Ethers are primarily characterized by a strong C-O stretching absorption.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 1466 | Medium | C-H bend (alkane) |

| 1118 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows a characteristic fragmentation pattern for ethers.[1] The major fragments observed are detailed in the table below.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 59 | 100 | [CH₃CH₂OCH₂]⁺ |

| 31 | 55 | [CH₃O]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

| 56 | 40 | [C₄H₈]⁺ |

| 29 | 35 | [CH₃CH₂]⁺ |

| 43 | 30 | [C₃H₇]⁺ |

| 84 | 25 | [C₆H₁₂]⁺ |

| 158 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which improves the resolution of the spectra. This can be done manually or automatically.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to its lower natural abundance.

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be run first.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) - Mass Spectrometry (MS) Analysis :

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

-

The sample is vaporized in the heated injector port and carried by an inert gas (e.g., helium) onto the GC column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

A Technical Guide to Determining the Solubility of 1-Ethoxyoctane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 1-ethoxyoctane in common organic solvents. Due to a lack of readily available quantitative data in scientific literature, this document focuses on providing detailed experimental protocols and a logical workflow for researchers to generate reliable solubility data in-house. Understanding the solubility of this ether is crucial for its potential applications in various chemical processes, including as a solvent, reaction medium, or in formulation development.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for designing solubility experiments and interpreting results.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O[1] |

| Molecular Weight | 158.28 g/mol [2] |

| Density | 0.791 g/cm³[1] |

| Boiling Point | 186.7°C at 760 mmHg[1] |

| Melting Point | 12.5°C[1] |

| Flash Point | 56.9°C[1] |

| LogP | 3.38[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Hydrogen Bond Donor Count | 0[1] |

Data sourced from LookChem[1] and PubChem[2].

The "like dissolves like" principle suggests that this compound, with its long alkyl chain and single ether oxygen, will exhibit good solubility in non-polar and moderately polar aprotic solvents. Its solubility in polar protic solvents like water and methanol (B129727) is expected to be limited.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for accurately determining the solubility of this compound. The choice of method will depend on the available equipment and the desired precision.

The Shake-Flask Method (Thermodynamic Equilibrium Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound in a solvent.[3][4]

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated densitometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid phase is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[5] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle. For finely dispersed systems, centrifugation can be employed to facilitate the separation of the liquid and solid phases.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent any undissolved microparticles from being transferred, pass the solution through a syringe filter into a pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Chromatographic Method (GC-FID): Prepare a series of calibration standards of this compound in the respective solvent. Dilute the saturated solution with a known volume of the solvent and analyze it by GC-FID. The concentration of this compound in the saturated solution can be determined from the calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

-

Chromatographic: The solubility is directly obtained from the concentration determined by GC-FID, typically expressed in g/L or mol/L.

-

Visual (Qualitative) Method

This is a rapid method to estimate the approximate solubility and is useful for initial screening.[6]

Materials:

-

This compound

-

Selected organic solvents

-

Test tubes or small vials

-

Graduated pipettes or burettes

Procedure:

-

Add a known, small amount of this compound (e.g., 50 mg) to a test tube.

-

Gradually add the solvent in small, measured increments (e.g., 0.1 mL) from a burette.

-

After each addition, vigorously shake or vortex the mixture until the solute completely dissolves.

-

The point at which the this compound is fully dissolved provides an estimate of the solubility. For example, if 50 mg of this compound dissolves in 1.2 mL of solvent, the approximate solubility is 4.17 g/100 mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a new solvent.

References

1-Ethoxyoctane: A Technical Safety and Handling Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-ethoxyoctane. This document provides a comprehensive overview of its physicochemical properties, toxicological profile, and recommended safety protocols.

Chemical and Physical Properties

This compound, an ether, possesses a range of physicochemical properties relevant to its handling and storage. A summary of these properties is presented in Table 1. These values have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C10H22O | LookChem[1], PubChem[2] |

| Molecular Weight | 158.28 g/mol | LookChem[1], PubChem[2] |

| CAS Number | 929-61-3 | LookChem[1], PubChem[2] |

| Appearance | Colorless liquid (presumed) | General chemical knowledge |

| Boiling Point | 186.7 °C at 760 mmHg | LookChem[1] |

| Melting Point | 12.5 °C | LookChem[1] |

| Flash Point | 56.9 °C | LookChem[1] |

| Density | 0.791 g/cm³ | LookChem[1] |

| Vapor Pressure | 0.899 mmHg at 25 °C | LookChem[1] |

| Refractive Index | 1.415 | LookChem[1] |

| LogP (Octanol/Water Partition Coefficient) | 3.9 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[1] |

Toxicological Profile and GHS Classification

Inferred GHS Classification:

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | GHS02 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Disclaimer: This GHS classification is inferred based on the properties and toxicological data of similar chemicals and should be used for guidance only. A definitive classification should be obtained from a certified supplier.

Experimental Protocols for Hazard Assessment

The assessment of skin and eye irritation is a critical component of the safety evaluation for chemicals like this compound. The following are summaries of widely accepted OECD guidelines for these tests.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Procedure:

-

A small volume of the test chemical (this compound) is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

Following incubation, the test chemical is removed by rinsing.

-

The tissue is then incubated for a further post-exposure period (e.g., 42 hours).

-

-

Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. The reduction of MTT to a colored formazan (B1609692) salt by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically.

-

Classification: A chemical is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Eye Irritation Testing (based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that cause serious eye damage or eye irritation.

Methodology:

-

Test System: A validated RhCE model is employed.

-

Procedure:

-

The test chemical is applied to the surface of the RhCE tissue.

-

The tissue is incubated for a specified time.

-

After exposure, the chemical is washed off.

-

-

Viability Measurement: Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Classification: The classification is based on the reduction in tissue viability. A chemical causing a significant decrease in viability is considered an eye irritant.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and ensure laboratory safety. The following diagram outlines the recommended handling workflow.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots are recommended.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures and Spill Response

Fire Fighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response:

The logical flow for responding to a this compound spill is outlined below.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from oxidizing agents.

Disposal:

-

Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

-

Do not allow to enter drains or waterways.

This technical guide provides a comprehensive overview of the safety and handling considerations for this compound. Adherence to these guidelines is essential for maintaining a safe research environment. It is strongly recommended to consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical for the most accurate and up-to-date information.

References

- 1. This compound|929-61-3|lookchem [lookchem.com]

- 2. This compound | C10H22O | CID 94664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-Ethoxyoctane: A Technical Guide to a Molecule of Untapped Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive overview of 1-Ethoxyoctane, a long-chain aliphatic ether. Despite its well-characterized physicochemical properties, a thorough review of scientific literature reveals a notable absence of dedicated research into its specific applications in drug development, signaling pathways, or other advanced scientific endeavors. This document, therefore, presents the current state of knowledge on this compound, summarizing its known physical and chemical data. Furthermore, it explores potential, yet currently hypothetical, research applications based on its chemical structure and the established roles of analogous long-chain ethers in various scientific fields.

Physicochemical Properties of this compound

A compilation of key physicochemical data for this compound is presented below. This information is crucial for any potential experimental design and application development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| CAS Number | 929-61-3 | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 186.7 °C at 760 mmHg | [1] |

| Melting Point | 12.5 °C | [1] |

| Density | 0.791 g/cm³ | [1] |

| Refractive Index | 1.415 | [1] |

| Flash Point | 56.9 °C | [1] |

| LogP (octanol-water) | 3.38 - 3.9 | [1] |

| Water Solubility | Limited | |

| Vapor Pressure | 0.899 mmHg at 25°C | [1] |

| Hydrogen Bond Donor | 0 | [1] |

| Hydrogen Bond Acceptor | 1 | [1] |

Potential Research Applications: A Forward Look

While direct experimental evidence for the use of this compound is scarce, its chemical nature as a non-polar, aprotic, long-chain ether suggests several plausible areas for future research and application. These are outlined below as potential avenues for investigation.

As a Non-Polar Solvent in Organic Synthesis

Given its low polarity and relatively high boiling point, this compound could serve as a valuable solvent for organic reactions requiring non-polar, aprotic conditions and elevated temperatures.[3] Its ether linkage provides some Lewis basicity, which can be beneficial for solvating cations in reactions such as those involving organometallic reagents.[4]

Hypothetical Experimental Protocol: Grignard Reaction

-

Objective: To assess the efficacy of this compound as a solvent for the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.

-

Materials: Magnesium turnings, an alkyl or aryl halide (e.g., bromobenzene), a carbonyl compound (e.g., benzaldehyde), anhydrous this compound, iodine crystal (as an initiator), and standard glassware for anhydrous reactions.

-

Methodology:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

-

Add magnesium turnings and a crystal of iodine to a round-bottom flask containing anhydrous this compound.

-

Slowly add a solution of the alkyl/aryl halide in this compound to initiate the formation of the Grignard reagent, maintaining a gentle reflux.

-

Once the magnesium is consumed, cool the reaction mixture.

-

Add a solution of the carbonyl compound in this compound dropwise to the Grignard reagent.

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify the product using standard techniques (e.g., column chromatography or distillation).

-

-

Analysis: The yield and purity of the resulting alcohol would be determined using techniques such as NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) to evaluate the performance of this compound as a solvent.

In Drug Delivery and Formulation

Long-chain alkyl ethers have been explored for their potential in drug delivery systems.[5][6] The lipophilic nature of the octyl chain in this compound could facilitate the solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[5] It could be investigated as a component of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a penetration enhancer in topical formulations.

Logical Workflow for Investigating this compound in Drug Delivery

Caption: A logical workflow for the preclinical evaluation of this compound in drug delivery.

As a Reference Standard in Chromatography

Due to its defined chemical structure and physical properties, this compound could be utilized as a reference standard in chromatographic techniques such as Gas Chromatography (GC).[7] Its retention time could serve as a benchmark for the analysis of other long-chain ethers or in the quality control of industrial processes where it might be present.

Conclusion and Future Directions

This compound is a molecule with a well-defined but currently under-utilized profile. The lack of published research on its specific applications presents a significant opportunity for novel investigations. Based on its physicochemical properties, its potential as a specialized solvent, a component in drug delivery systems, or as a chromatographic standard warrants further exploration. The hypothetical applications and experimental frameworks presented in this guide are intended to stimulate such research, paving the way for a more comprehensive understanding and utilization of this compound in the scientific community. It is imperative that any future research also includes thorough toxicological and safety assessments to ensure its suitability for the proposed applications.

References

- 1. This compound|929-61-3|lookchem [lookchem.com]

- 2. This compound | C10H22O | CID 94664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmiweb.com [pharmiweb.com]

- 5. Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl ether analogs of phosphatidylcholine are orally active in hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octane, 1-ethoxy- [webbook.nist.gov]

An In-Depth Technical Guide to the Thermophysical Properties of 1-Ethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of 1-ethoxyoctane (C₁₀H₂₂O). Understanding these properties is crucial for a wide range of applications, from its use as a solvent in chemical reactions and formulations to its potential role in drug delivery systems. This document summarizes available quantitative data, details common experimental protocols for property determination, and presents a logical workflow for such investigations.

Core Thermophysical Properties of this compound

This compound, also known as ethyl octyl ether, is a simple ether with a molecular weight of 158.28 g/mol .[1] Its thermophysical properties are influenced by the presence of the polar ether linkage and the nonpolar alkyl chains. While ethers are generally less polar and have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding, they still exhibit dipole-dipole interactions.[2][3][4]

The following tables summarize the available quantitative data for the key thermophysical properties of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][5] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Registry Number | 929-61-3 | [5] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 188.15 °C (at 101.3 kPa) | |

| Density (at 20°C) | 0.799 g/cm³ |

Table 2: Temperature-Dependent Thermophysical Properties of this compound

| Property | Temperature Range | Data Source |

| Density (Liquid) | 222.19 K to 629.3 K | NIST/TRC Web Thermo Tables[6] |

| Viscosity (Liquid) | 270 K to 620 K | NIST/TRC Web Thermo Tables[6] |

| Speed of Sound (Liquid) | No specific data found for this compound. General trends for ethers suggest a decrease with increasing temperature. | |

| Surface Tension | No specific data found for this compound. Data for other ethers show a linear decrease with increasing temperature.[7] |

Note: Access to the critically evaluated data from the NIST/TRC Web Thermo Tables may require a subscription.

Experimental Protocols for Thermophysical Property Determination

The determination of thermophysical properties requires precise and accurate experimental methods. Below are detailed descriptions of common protocols used for liquids like this compound.

Density Measurement

Method: Vibrating Tube Densitometer

A widely used and highly accurate method for determining the density of liquids is the vibrating tube densitometer.

-

Principle: A U-shaped tube is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube. When the tube is filled with a sample liquid, the total mass changes, leading to a shift in the resonant frequency.

-

Procedure:

-

The instrument is calibrated using two fluids of known density, typically dry air and pure water.

-

The sample of this compound is injected into the clean, dry U-tube.

-

The temperature of the sample is precisely controlled using a Peltier thermostat.

-

The oscillation period of the U-tube filled with the sample is measured.

-

The density of the sample is then calculated from the calibration constants and the measured oscillation period.

-

-

Advantages: This method requires a small sample volume, offers high precision, and is suitable for a wide range of temperatures and pressures.

Viscosity Measurement

Method: Capillary Viscometer

The viscosity of a liquid can be determined using a capillary viscometer, which relies on the principles of laminar flow.

-

Principle: The time taken for a fixed volume of liquid to flow through a narrow capillary tube under a known and constant pressure is measured. This flow time is directly proportional to the kinematic viscosity of the liquid.

-

Procedure:

-

The viscometer is thoroughly cleaned and dried.

-

The sample of this compound is introduced into the viscometer, and the viscometer is placed in a constant temperature bath.

-

The liquid is drawn up through the capillary to a starting mark.

-

The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

-

Advantages: This is a relatively simple and inexpensive method that provides high accuracy when performed carefully.

Speed of Sound Measurement

Method: Pulse-Echo Technique

The speed of sound in a liquid can be accurately measured using the pulse-echo technique.

-

Principle: An ultrasonic pulse is generated by a transducer and transmitted through the liquid to a reflector. The time taken for the pulse to travel to the reflector and back to the transducer is measured. The speed of sound is then calculated from the known path length and the measured time of flight.

-

Procedure:

-

The measuring cell, containing the transducer and reflector, is filled with the this compound sample.

-

The temperature of the cell is precisely controlled.

-

A short ultrasonic pulse is emitted by the transducer.

-

The time delay between the initial pulse and the reception of the reflected echo is measured using a high-resolution timer.

-

The speed of sound is calculated as twice the path length divided by the measured time delay.

-

-

Advantages: This method is highly accurate and can be used over a wide range of temperatures and pressures.

Surface Tension Measurement

Method: Wilhelmy Plate Method

The Wilhelmy plate method is a common and reliable technique for measuring the surface tension of liquids.

-

Principle: A thin platinum plate is suspended from a balance and brought into contact with the surface of the liquid. The force exerted on the plate by the surface tension is measured.

-

Procedure:

-

A clean, roughened platinum plate is used to ensure a zero contact angle.

-

The plate is suspended from a microbalance.

-

A vessel containing the this compound sample is raised until the liquid surface just touches the lower edge of the plate.

-

The force on the balance increases as the surface tension pulls the plate into the liquid.

-

The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle (assumed to be zero).

-

-

Advantages: This method is accurate, relatively simple to perform, and can be used for a variety of liquids.

Experimental Workflow

The logical progression for the experimental determination of the thermophysical properties of this compound is outlined in the workflow diagram below. This process ensures that dependencies between measurements (e.g., the need for density to calculate dynamic viscosity from kinematic viscosity) are correctly handled.

Caption: Experimental workflow for determining thermophysical properties.

References

- 1. This compound | C10H22O | CID 94664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Decanol [webbook.nist.gov]

- 3. Soundspeed data for pipe materials and liquids, chemicals and water [rshydro.co.uk]

- 4. 1-Decanol (CAS 112-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Octane, 1-ethoxy- [webbook.nist.gov]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Ethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxyoctane (CH₃(CH₂)₇OCH₂CH₃), also known as ethyl octyl ether, is a simple dialkyl ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. They are widely used as solvents in organic synthesis and are of interest in various industrial applications. This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical and spectroscopic properties of this compound. The synthesis of this ether is also discussed, with a focus on the well-established Williamson ether synthesis.

Molecular Structure and Bonding

The molecular structure of this compound is defined by a central oxygen atom bonded to an ethyl group and an octyl group. The molecule has the chemical formula C₁₀H₂₂O.[1] The bonding around the ether oxygen is analogous to that in water, with the oxygen atom being sp³ hybridized. This results in a bent molecular geometry around the oxygen atom, with the C-O-C bond angle being approximately 109.5°, characteristic of tetrahedral geometry. The two lone pairs of electrons on the oxygen atom occupy two of the four sp³ hybrid orbitals.

The octyl and ethyl groups consist of sp³ hybridized carbon atoms linked by sigma (σ) bonds. The C-H and C-C bonds are all single covalent bonds. Due to the free rotation around the C-C and C-O single bonds, the alkyl chains are flexible and can adopt numerous conformations.

Predicted Molecular Geometry

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle | Value (°) |

| C-O (ether) | ~ 1.43 | C-O-C | ~ 109.5 |

| C-C (alkane) | ~ 1.54 | H-C-H (methyl/methylene) | ~ 109.5 |

| C-H (alkane) | ~ 1.09 | C-C-H | ~ 109.5 |

| C-C-O | ~ 109.5 |

Physicochemical Properties

This compound is a colorless liquid with physical and chemical properties typical of a medium-chain ether.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 929-61-3 |

| Boiling Point | 188-190 °C |

| Density | 0.79 g/cm³ |

| Refractive Index | 1.412 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different hydrogen environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.39 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~ 3.48 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 1.55 | Quintet | 2H | -O-CH₂-CH₂ -CH₂- |

| ~ 1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |

| ~ 1.19 | Triplet | 3H | -O-CH₂-CH₃ |

| ~ 0.88 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[2]

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 70.8 | -O-C H₂-CH₂- |

| ~ 66.1 | -O-C H₂-CH₃ |

| ~ 31.9 | Methylene carbons |

| ~ 29.7 | Methylene carbons |

| ~ 29.5 | Methylene carbons |

| ~ 29.3 | Methylene carbons |

| ~ 26.3 | Methylene carbons |

| ~ 22.7 | Methylene carbons |

| ~ 15.2 | -O-CH₂-C H₃ |

| ~ 14.1 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of C-O and C-H stretching and bending vibrations.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretching |

| 1465 | Medium | CH₂ bending (scissoring) |

| 1375 | Medium | CH₃ bending (umbrella) |

| 1115 | Strong | C-O-C stretching (asymmetric) |

Synthesis of this compound

Williamson Ether Synthesis

The most common and versatile method for the preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion.

Reaction Mechanism:

-

Alkoxide Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate an alcohol (in this case, 1-octanol) to form a potent nucleophile, the alkoxide.

-

Nucleophilic Attack: The resulting octoxide ion then attacks the primary alkyl halide (ethyl bromide or iodide) in a backside attack, displacing the halide ion and forming the ether.

Williamson Ether Synthesis of this compound

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol outlines the synthesis of this compound from 1-octanol and an ethyl halide.

Materials:

-

1-Octanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide or ethyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

Alkoxide Formation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-octanol (1.0 equivalent) and anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium octoxide.

-

-

Ether Synthesis:

-

Cool the freshly prepared sodium octoxide solution back to 0 °C.

-

Add the ethyl halide (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

-

References

Methodological & Application

Application Notes and Protocols for 1-Ethoxyoctane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-ethoxyoctane as a versatile and effective solvent for a variety of organic reactions. Its unique physicochemical properties, including a high boiling point and moderate polarity, make it a valuable alternative to more traditional ether solvents, particularly in applications requiring elevated temperatures and specific solubility characteristics.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. This compound, a long-chain aliphatic ether, possesses a distinct set of properties that make it suitable for a range of reaction conditions.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| CAS Number | 929-61-3 | [1][2] |

| Boiling Point | 188-190 °C | |

| Density | 0.791 g/cm³ | |

| Flash Point | 63 °C | |

| Solubility | Insoluble in water; Soluble in most organic solvents | |

| Appearance | Colorless liquid |

Key Applications and Advantages

This compound's high boiling point allows for reactions to be conducted at elevated temperatures, which can significantly increase reaction rates and drive equilibria towards the desired products. Its moderate polarity enables the dissolution of a wide range of organic compounds, including nonpolar starting materials and more polar intermediates and products. Furthermore, its chemical stability and low reactivity prevent it from interfering with most organic transformations.

Ethers, in general, are favored solvents in pharmaceutical and fine chemical synthesis due to their ability to solvate a wide array of substances and their relative inertness.[3][4] The long alkyl chain in this compound can also provide a unique microenvironment for reactions, potentially influencing selectivity.

Experimental Protocols

The following protocols provide detailed methodologies for key organic reactions where this compound can be effectively utilized as a solvent.

Williamson Ether Synthesis of 1-Phenoxyoctane

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This protocol details the synthesis of 1-phenoxyoctane from phenol (B47542) and 1-bromooctane (B94149) using this compound as the solvent. The high boiling point of this compound is advantageous for this Sₙ2 reaction, which often requires heating to proceed at a reasonable rate.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 1-Phenoxyoctane.

Materials:

-

Phenol (9.41 g, 0.1 mol)

-

Sodium Hydroxide (B78521) (4.00 g, 0.1 mol)

-

1-Bromooctane (19.32 g, 0.1 mol)

-

This compound (200 mL)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and this compound.

-

Slowly add sodium hydroxide pellets to the stirred solution.

-

Heat the mixture to reflux (approximately 120-130 °C) for 1 hour to ensure the complete formation of the sodium phenoxide.

-

Cool the reaction mixture to room temperature and add 1-bromooctane dropwise over 30 minutes.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 1-phenoxyoctane.

Quantitative Data:

| Reaction Parameter | Value |

| Reactant Ratio (Phenol:NaOH:1-Bromooctane) | 1:1:1 |

| Reaction Temperature | 120-130 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Grignard Reaction: Synthesis of 1,1-Diphenyloctan-1-ol

Grignard reactions are fundamental for the formation of carbon-carbon bonds. Ethereal solvents are essential for the formation and stability of the Grignard reagent. This compound, with its high boiling point, can be particularly useful for reactions involving less reactive alkyl or aryl halides that require higher temperatures to initiate Grignard reagent formation.

Reaction Workflow:

Caption: Workflow for Grignard Reaction.

Materials:

-

Magnesium turnings (2.67 g, 0.11 mol)

-

Bromobenzene (B47551) (15.7 g, 0.1 mol)

-

Iodine (a small crystal)

-

Benzophenone (18.22 g, 0.1 mol)

-

Anhydrous this compound (250 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Place magnesium turnings and a crystal of iodine in a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

-

Gently heat the flask with a heat gun to activate the magnesium and then allow it to cool to room temperature.

-

Add 50 mL of anhydrous this compound to the flask.

-

Dissolve bromobenzene in 100 mL of anhydrous this compound and add a small portion (about 10 mL) to the magnesium suspension.

-

If the reaction does not start, gently warm the mixture. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve benzophenone in 100 mL of anhydrous this compound and add it dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reaction Parameter | Value |

| Reactant Ratio (Mg:Bromobenzene:Benzophenone) | 1.1:1:1 |

| Reaction Temperature (Grignard formation) | Reflux in this compound |

| Reaction Temperature (Addition) | 0 °C to room temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 70-85% |

Conclusion

This compound is a valuable solvent for organic synthesis, offering a high boiling point, good solvating power, and chemical inertness. The provided protocols for the Williamson ether synthesis and Grignard reaction demonstrate its practical application in common and important organic transformations. Researchers and drug development professionals are encouraged to consider this compound as a viable alternative to traditional ether solvents, especially for reactions requiring elevated temperatures or specific solubility profiles. Its use can lead to improved reaction outcomes and process efficiency.

References

Application Notes and Protocols for 1-Ethoxyoctane in Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 1-ethoxyoctane as a mobile phase component in various chromatographic techniques. Due to the limited availability of direct applications of this compound in published literature, the following protocols are based on the physicochemical properties of this compound and analogous applications of similar long-chain alkyl ethers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in chromatography. These properties inform its potential role as a non-polar solvent in normal-phase chromatography or as a modifier in reversed-phase and supercritical fluid chromatography.

| Property | Value | Reference |

| Molecular Formula | C10H22O | [1] |